3-Fluoropropyl hexafluoroisopropyl carbonate
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Overview
Description
3-Fluoropropyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its stability and reactivity. The compound is characterized by the presence of both fluoropropyl and hexafluoroisopropyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl hexafluoroisopropyl carbonate typically involves the reaction of 3-fluoropropanol with hexafluoroisopropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Fluoropropanol+Hexafluoroisopropyl chloroformate→3-Fluoropropyl hexafluoroisopropyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl hexafluoroisopropyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoropropyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form 3-fluoropropanol and hexafluoroisopropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the carbonate group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 3-fluoropropanol and hexafluoroisopropanol.
Scientific Research Applications
3-Fluoropropyl hexafluoroisopropyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl hexafluoroisopropyl carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the molecular structure and function of the target molecules. The pathways involved in these reactions often include nucleophilic substitution and hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
3-Fluoropropanol: A precursor in the synthesis of 3-Fluoropropyl hexafluoroisopropyl carbonate, used in various chemical reactions.
Hexafluoroisopropyl chloroformate: Another related compound used in the synthesis of fluorinated carbonates.
Uniqueness
This compound is unique due to its combination of fluoropropyl and hexafluoroisopropyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C7H7F7O3 |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
3-fluoropropyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C7H7F7O3/c8-2-1-3-16-5(15)17-4(6(9,10)11)7(12,13)14/h4H,1-3H2 |
InChI Key |
IMDWJSIFIBVUCP-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OC(C(F)(F)F)C(F)(F)F)CF |
Origin of Product |
United States |
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